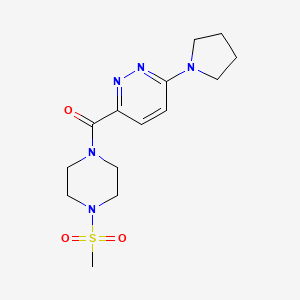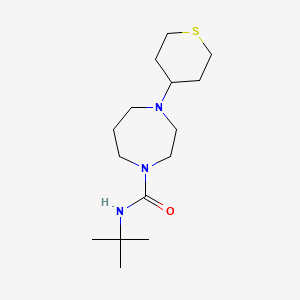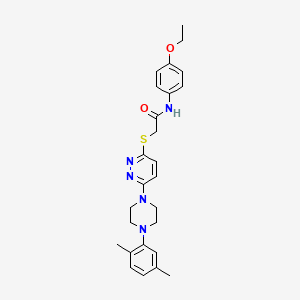![molecular formula C19H17FN2O3 B2651828 4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-68-0](/img/structure/B2651828.png)
4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolines and benzamides are both important structures in medicinal chemistry . Quinolines are aromatic compounds that have been found in many synthetic drug molecules and have a wide range of biological activities . Benzamides are a type of amide that have a benzene ring attached to an amide group. They also have diverse biological activities and are used in the synthesis of a variety of pharmaceuticals .
Synthesis Analysis
The synthesis of quinoline and benzamide derivatives can involve various methods depending on the specific structures and functional groups present . For example, the synthesis of quinoline derivatives often involves the Skraup synthesis, Doebner-Miller reaction, or Friedländer synthesis . The synthesis of benzamide derivatives typically involves the reaction of a benzoyl chloride with an amine .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused to a pyridine ring . Benzamide consists of a benzene ring attached to an amide group . The specific structure of “4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” would include these components along with a fluoro group at the 4-position of the benzene ring, a methoxy group at the 7-position of the quinoline, and an ethyl group attached to the nitrogen of the amide.Chemical Reactions Analysis
The chemical reactions of quinoline and benzamide derivatives can vary widely depending on the specific structures and functional groups present . Quinolines can undergo electrophilic substitution reactions similar to benzene . Benzamides can participate in various reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. In general, quinolines are crystalline and colorless . The presence of the fluoro, methoxy, and ethyl groups could affect properties such as solubility, melting point, and reactivity.Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Metabolism
The study of related compounds often involves examining their metabolism, disposition, and pharmacokinetics within the human body. For example, the metabolism and disposition of a specific γ-Aminobutyric Acid Type A Receptor Partial Agonist were elucidated in humans, highlighting the pathways through which similar complex molecules are metabolized and their potential applications in designing drugs with specific target site activities (Shaffer et al., 2008).
Phototoxicity Studies
Research into the phototoxic effects of fluoroquinolones, such as moxifloxacin, provides insight into the safety profile of related compounds. Studies on phototoxicity help in understanding how structural modifications, like the introduction of a methoxy group, can influence the phototoxic potential of a compound, thus guiding the development of safer medications (Man et al., 1999).
Diagnostic Applications
Compounds with specific binding affinities, such as sigma receptors in the case of certain benzamides, are studied for their potential in diagnostic imaging, like scintigraphy for identifying breast cancer or melanoma metastases. This reflects the application of chemical entities in developing diagnostic tools based on their selective tissue or receptor binding characteristics (Caveliers et al., 2002; Maffioli et al., 1994).
Antibiotic Resistance Studies
Research into the mechanisms of action and resistance of fluoroquinolone antibiotics provides a foundation for designing novel compounds that can overcome resistance. Studies on compounds like levofloxacin and their resistance mechanisms in pathogens such as Escherichia coli highlight the importance of structural modifications to enhance efficacy and reduce resistance (Miura et al., 2008).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with “4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” would depend on its specific structure and properties. In general, handling of chemical substances should always be done with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .
Direcciones Futuras
The future directions for research on “4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could involve further studies to elucidate its physical and chemical properties, synthesis methods, biological activities, and potential applications. Given the wide range of biological activities exhibited by quinoline and benzamide derivatives, this compound could potentially be of interest in the field of medicinal chemistry .
Propiedades
IUPAC Name |
4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-25-16-7-4-13-10-14(19(24)22-17(13)11-16)8-9-21-18(23)12-2-5-15(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDVWWBMKJGQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2651745.png)
![2-O-Tert-butyl 3-O-ethyl (1R,3S,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2651746.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2651747.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2651752.png)


![3-amino-N-(thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2651755.png)

![4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2651760.png)
![tert-butyl N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2651761.png)


![N-(2-(cyclohex-1-en-1-yl)ethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2651766.png)
![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2651767.png)